molecular formula C19H14N2O B11636875 Phenol, m-(9-acridinylamino)- CAS No. 51208-19-6

Phenol, m-(9-acridinylamino)-

Cat. No.: B11636875
CAS No.: 51208-19-6
M. Wt: 286.3 g/mol
InChI Key: MIJMJOMZVVWZPN-UHFFFAOYSA-N
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Description

This compound features a phenol group substituted with a 9-acridinylamino moiety at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, m-(9-acridinylamino)- typically involves the following steps:

    Starting Materials: The synthesis begins with phenol and 9-aminoacridine.

    Reaction Conditions: The phenol undergoes a nucleophilic substitution reaction with 9-aminoacridine in the presence of a suitable catalyst, often under reflux conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Phenol, m-(9-acridinylamino)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing industrial purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenol, m-(9-acridinylamino)- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The acridine moiety can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced acridine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, m-(9-acridinylamino)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which Phenol, m-(9-acridinylamino)- exerts its effects involves its ability to intercalate into DNA. The acridine moiety can insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation can lead to cytotoxic effects, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Phenol, p-(9-acridinylamino)-: Similar structure but with the acridine moiety at the para position.

    Phenol, o-(9-acridinylamino)-: Acridine moiety at the ortho position.

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

Uniqueness

Phenol, m-(9-acridinylamino)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The meta position of the acridine moiety may result in different steric and electronic effects compared to its ortho and para counterparts, potentially leading to distinct biological activities and applications.

Properties

CAS No.

51208-19-6

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

3-(acridin-9-ylamino)phenol

InChI

InChI=1S/C19H14N2O/c22-14-7-5-6-13(12-14)20-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19/h1-12,22H,(H,20,21)

InChI Key

MIJMJOMZVVWZPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)O

Origin of Product

United States

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